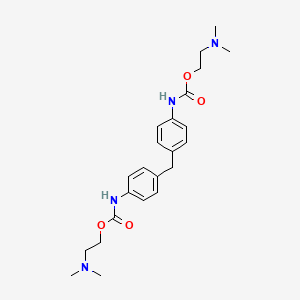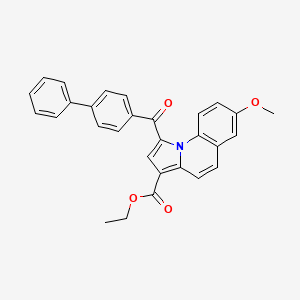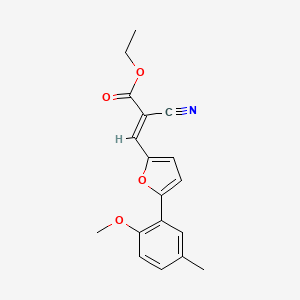
Bis(2-dimethylaminoethyl) 4,4'-methylenebis(N-phenylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is a chemical compound with the molecular formula C23H32N4O4 and a molecular weight of 428.536 g/mol . It is known for its unique structure, which includes two dimethylaminoethyl groups and a methylenebis(N-phenylcarbamate) core. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(N-phenylcarbamate) with 2-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) involves its interaction with specific molecular targets. The dimethylaminoethyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylenebis(N-phenylcarbamate) core can also interact with various cellular pathways, affecting processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-phenyl carbamate
- 4,4’-Methylenebis(ethyl phenylcarbamate)
- 4,4’-Methylenebis(phenyl isocyanate)
Uniqueness
Bis(2-dimethylaminoethyl) 4,4’-methylenebis(N-phenylcarbamate) is unique due to its dual dimethylaminoethyl groups, which provide distinct chemical reactivity and biological interactions compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
3142-94-7 |
|---|---|
Formule moléculaire |
C23H32N4O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-[4-[[4-[2-(dimethylamino)ethoxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C23H32N4O4/c1-26(2)13-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-14-27(3)4/h5-12H,13-17H2,1-4H3,(H,24,28)(H,25,29) |
Clé InChI |
VVCGWJVXIUOLJG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)



![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)



![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)



![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
